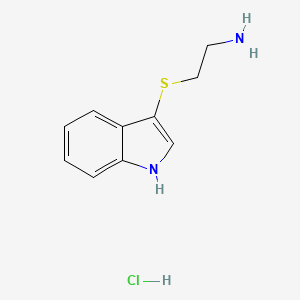

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.

Reduction: Reduction reactions can convert indole derivatives to indolines or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce indolines .

Aplicaciones Científicas De Investigación

Chemistry

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride serves as a valuable building block in organic synthesis. It can undergo various chemical reactions:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Oxindoles |

| Reduction | Lithium aluminum hydride, sodium borohydride | Indolines |

| Substitution | Halogens, nitrating agents | Substituted indoles |

These reactions highlight the compound's versatility in synthesizing more complex organic molecules.

Biology

Research indicates that indole derivatives, including this compound, play crucial roles in cell signaling and may act as therapeutic agents. The compound's mechanism of action involves interactions with molecular targets such as receptors and enzymes, modulating their activity.

Medicine

The compound has shown promise in treating various diseases:

- Cancer : Studies have demonstrated its potential anticancer properties. For instance, derivatives similar to this compound exhibited significant growth inhibition in several cancer cell lines .

- Neurological Disorders : Research indicates neuroprotective effects in models of Alzheimer's disease, improving cognitive function and reducing neuroinflammation .

- Microbial Infections : The compound's structural similarities to other indole derivatives suggest potential applications as antimicrobial agents .

Case Study 1: Anticancer Activity

A study published in MDPI evaluated the anticancer activity of various indole derivatives. Compounds structurally related to this compound showed potent growth inhibition against multiple cancer cell lines, emphasizing the importance of structural modifications for enhancing biological activity .

Case Study 2: Neuroprotection

In an investigation focused on neuroprotection, the compound was tested in an animal model of Alzheimer's disease. Results indicated that treatment led to significant improvements in cognitive function compared to control groups .

Mecanismo De Acción

The mechanism of action of 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity. For example, they may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride is unique due to its specific structure, which includes a sulfanyl group attached to the indole ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Actividad Biológica

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride, also known as 2-IEtSHCl, is a compound characterized by its unique structural features, which include an indole ring and a sulfanyl group. This article explores its biological activity based on recent research findings, highlighting its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClN2S, with a molecular weight of approximately 228.74 g/mol. The presence of the hydrochloride group enhances its solubility in aqueous solutions, making it suitable for various biological assays.

Biological Activity Overview

The biological activity of 2-IEtSHCl is largely inferred from its structural components. The indole moiety is known for its role in numerous biological processes, including neurotransmission and mood regulation. Additionally, the thiol group may confer antioxidant properties and potential enzyme inhibition capabilities.

Potential Applications

Research indicates that compounds with similar structures have been explored for various therapeutic applications:

- Anticancer Agents : Indole derivatives have shown promise in cancer treatment due to their ability to modulate cell signaling pathways.

- Neurological Disorders : The indole structure is associated with neurotransmitter activity, suggesting potential benefits in treating conditions like depression and anxiety.

- Antimicrobial Activity : Studies have indicated that indole-based compounds can exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

The mechanism of action for 2-IEtSHCl involves interactions with specific molecular targets:

- Receptor Binding : Indole derivatives can bind to various receptors, including serotonin receptors, influencing mood and behavior.

- Enzyme Inhibition : The sulfanyl group may enhance the compound's ability to inhibit enzymes involved in oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-IEtSHCl, a comparison with other indole derivatives is presented:

| Compound Name | Structure | Key Features |

|---|---|---|

| Tryptamine | Indole + Ethylamine | Naturally occurring neurotransmitter; involved in mood regulation. |

| 5-Hydroxytryptamine (Serotonin) | Indole + Hydroxyethylamine | Key neurotransmitter; regulates mood, appetite, and sleep. |

| 2-(7-Methyl-1H-indol-3-yl)ethylamine hydrochloride | Methylated Indole | Similar indole structure; potential for similar biological activity. |

The combination of the indole ring with a sulfanyl group in 2-IEtSHCl may provide distinct biochemical properties compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the biological evaluation of indole derivatives:

- Antimicrobial Activity : A study demonstrated that certain indole derivatives exhibited high activity against S. aureus, with minimal inhibitory concentrations (MIC) as low as 1 μg/mL against MRSA strains .

- PPAR Agonism : Research into indole-based derivatives has revealed their potential as agonists for peroxisome proliferator-activated receptors (PPAR), which are critical in lipid metabolism and have implications for conditions like nonalcoholic steatohepatitis (NASH) .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of indole derivatives have shown promising results against various cancer cell lines, indicating their potential as anticancer agents .

Propiedades

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S.ClH/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10;/h1-4,7,12H,5-6,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXXRNUKFPTKFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.